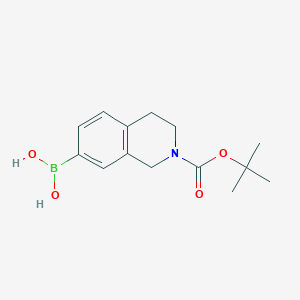
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid
説明
The tert-butoxycarbonyl (Boc) group is a commonly used amine protecting group in organic synthesis . It’s used in the synthesis of various organic compounds, including peptides . The Boc group can be removed (deprotected) using certain methods, such as high-temperature treatment in a phosphonium ionic liquid .
Synthesis Analysis
In a study, a series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis
The Boc group can be deprotected using methods such as high-temperature treatment in a phosphonium ionic liquid . This process is important in the synthesis of various organic compounds .科学的研究の応用
Synthesis and Chemical Reactions
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid and its derivatives are pivotal in organic synthesis, showcasing versatile applications in creating complex molecules. The compound's unique structure facilitates various chemical transformations, pivotal for synthesizing biologically active molecules and natural products.
One notable application involves an improved synthesis method using a modified Pictet-Spengler reaction, yielding a high-product enantiomeric excess through recrystallization. This process underscores the compound's role in synthesizing enantiomerically enriched compounds, essential in the pharmaceutical industry (Cong Liu et al., 2008).
Furthermore, the compound serves as a critical reagent in tert-butoxycarbonylation reactions. It chemoselectively modifies acidic proton-containing substrates like phenols and amines under mild conditions, demonstrating its utility in protecting group chemistry (Yukako Saito et al., 2006). This ability is crucial for the stepwise construction of complex organic molecules, enabling selective functional group transformations without affecting sensitive moieties.
The lithiation and electrophilic quenching of N-tert-butoxycarbonyl-1,2,3,4-tetrahydroisoquinoline, guided by in situ spectroscopy, exemplify the compound's role in nucleophilic addition reactions. This methodology facilitates the synthesis of 1-substituted tetrahydroisoquinolines, essential intermediates for alkaloid synthesis and pharmaceutical research (Xiabing Li et al., 2013).
Additionally, the compound's derivatives have been employed in the synthesis of functionalized tetrahydroisoquinolines through ring transformation reactions. These synthetic strategies highlight the compound's utility in accessing a wide array of heterocyclic compounds with potential therapeutic applications (Priyanka B. Kole and F. Singh, 2019).
Catalysis and Drug Synthesis
The compound also finds applications in catalytic processes and the synthesis of potential drug candidates. For instance, rhodium-catalyzed N-tert-butoxycarbonyl amination showcases the compound's use in C-H bond activation, a pivotal reaction in the field of catalysis. This process enables the efficient introduction of amino groups into aromatic compounds, serving as a cornerstone in the synthesis of complex molecules with biological activity (Julian Wippich et al., 2016).
将来の方向性
作用機序
Target of Action
The primary target of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid is the amino group in organic compounds . The compound is used as a protecting group in organic synthesis, particularly for amines . It is often used in the synthesis of peptides, especially hydrophobic peptides and peptides containing ester and thioester moieties .
Mode of Action
The compound interacts with its targets through a process known as protection . This involves the addition of the tert-butoxycarbonyl (Boc) group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process effectively “protects” the amino group, preventing it from reacting with other compounds during subsequent steps in a synthesis .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides, affecting the peptide synthesis pathway . By protecting the amino group, the compound allows for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups . This is particularly important in the synthesis of complex peptides, where multiple reactive groups are present .
Pharmacokinetics
It’s known that the compound is used in the early stages of peptide synthesis, suggesting that it is likely metabolized and removed from the system during the synthesis process .
Result of Action
The primary result of the compound’s action is the successful synthesis of complex peptides . By protecting the amino group, the compound allows for the selective formation of bonds, enabling the creation of peptides with specific structures and functions .
Action Environment
The action of 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid is influenced by several environmental factors. For instance, the compound is added to amines under aqueous conditions, suggesting that the presence of water is crucial for its action . Additionally, the compound’s action requires the presence of a base such as sodium hydroxide . Temperature may also play a role, as some processes in peptide synthesis occur at room temperature .
特性
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-7-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO4/c1-14(2,3)20-13(17)16-7-6-10-4-5-12(15(18)19)8-11(10)9-16/h4-5,8,18-19H,6-7,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTSAANSISVIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C=C1)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



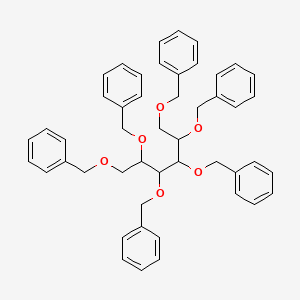
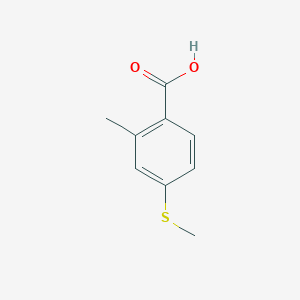
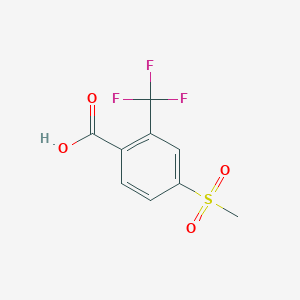
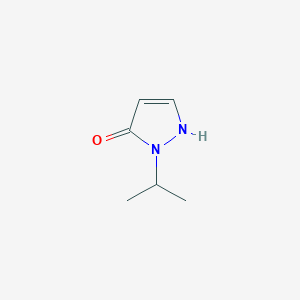
![Ethyl 9b-methyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3089101.png)

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3089110.png)
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3089118.png)


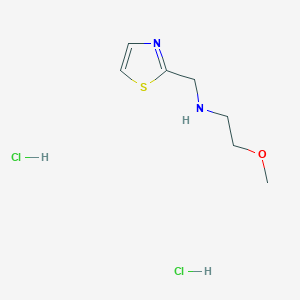


![4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3089159.png)